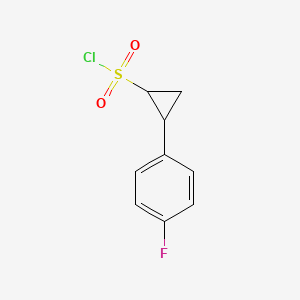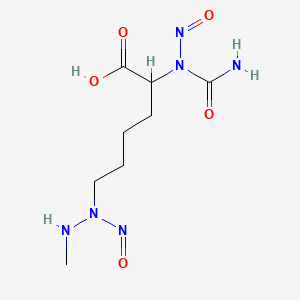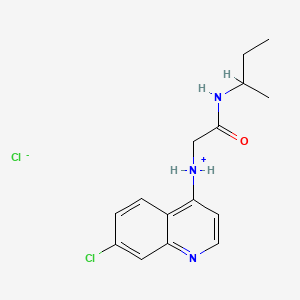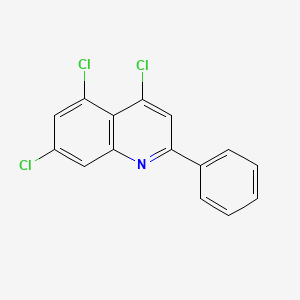
Oxamide, N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes diethylaminoethyl groups and carbamoylphenyl groups, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of oxamide with p-aminobenzoic acid derivatives, followed by the introduction of diethylaminoethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the desired concentration of the final product.
化学反应分析
Types of Reactions
Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides with additional oxygen-containing functional groups, while reduction may produce simpler amides or amines.
科学研究应用
Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction.
相似化合物的比较
Similar Compounds
- N,N’-Bis(2-hydroxyethyl)oxamide
- N,N’-Bis(2-phenylethyl)oxamide
- N,N’-Bis(5-chloro-2-hydroxyphenyl)oxamide
Uniqueness
Oxamide, N,N’-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride is unique due to its specific functional groups and structural configuration. This uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
32956-81-3 |
|---|---|
分子式 |
C28H42Cl2N6O4 |
分子量 |
597.6 g/mol |
IUPAC 名称 |
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C28H40N6O4.2ClH/c1-5-33(6-2)19-17-29-25(35)21-9-13-23(14-10-21)31-27(37)28(38)32-24-15-11-22(12-16-24)26(36)30-18-20-34(7-3)8-4;;/h9-16H,5-8,17-20H2,1-4H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38);2*1H |
InChI 键 |
NXGZATXDXVLDQH-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)NCC[NH+](CC)CC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)









![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
